molecular formula C14H30N2O B154253 N-(2-Aminoethyl)dodecanamide CAS No. 10138-02-0

N-(2-Aminoethyl)dodecanamide

Cat. No. B154253
M. Wt: 242.4 g/mol
InChI Key: DESVYRJXTAYBFA-UHFFFAOYSA-N
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Patent
US05162315

Procedure details

A solution of 23 g of ethyl dodecanoate and 62.7 g of ethylenediamine in 100 ml of tetrahydrofuran (THF) was refluxed for 3 hours and the excess THF was distilled off. The reaction mixture was heated at 100° C. for 16 hours, cooled to room temperature, poured into cold water and extracted with ether. After drying, the organic solution was concentrated to give 15.7 g of crude product and this was recrystallized from ether-hexane to give 10.9 g of pure product, m.p. 64°-66° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:14]CC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:17]([NH2:20])[CH2:18][NH2:19]>O1CCCC1>[NH2:19][CH2:18][CH2:17][NH:20][C:1](=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCC
Name
Quantity
62.7 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess THF was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give 15.7 g of crude product
CUSTOM
Type
CUSTOM
Details
this was recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
NCCNC(CCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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